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Compound of Interest

Compound Name: 6-Methoxy-2-tetralone

Cat. No.: B1345760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

6-Methoxy-2-tetralone, a key intermediate in the synthesis of various steroidal and terpenoid

compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties
6-Methoxy-2-tetralone is an aromatic ketone with the chemical formula C₁₁H₁₂O₂.[1][2][3] It

typically appears as a pale yellow to off-white crystalline solid.[1] The compound is sparingly

soluble in water but shows good solubility in common organic solvents like ethanol, acetone,

and dimethyl sulfoxide.[1]

Structure:

Spectroscopic Data
The following sections present the key spectroscopic data for 6-Methoxy-2-tetralone, crucial

for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.
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The ¹H NMR spectrum provides information about the different types of protons in the molecule

and their chemical environments.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.01 d 8.04 H-7

6.76 s H-4

6.73 d 2.72 H-6

3.79 s H-11 (OCH₃)

3.51 s H-10

3.01 t 6.61 H-3

2.52 t 6.61 H-2

Data sourced from a study on the synthesis of 6-methoxy-2-tetralone.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

210.91 C-1

158.51 C-5

137.88 C-9

129.10 C-7

125.17 C-8

112.38 C-6

112.31 C-4

55.31 C-11 (OCH₃)

44.22 C-10

38.14 C-2

28.62 C-3

Data sourced from a study on the synthesis of 6-methoxy-2-tetralone.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

absorption band for 6-Methoxy-2-tetralone is indicative of its ketone functional group.

Frequency (cm⁻¹) Assignment

1671.3 C=O (Ketone)

Data sourced from a study on the synthesis of 6-methoxy-2-tetralone.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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m/z Assignment

177 [M+H]⁺

Data sourced from a study on the synthesis of 6-methoxy-2-tetralone.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a spectrometer such as a Bruker AM

300MHz instrument.

Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxy-2-tetralone in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup:

Insert the sample into the spectrometer.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol
IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a

Nicolet instrument.

Sample Preparation (Thin Film Method):

Dissolve a small amount of 6-Methoxy-2-tetralone in a volatile organic solvent (e.g.,

dichloromethane or acetone).

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path.
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Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Protocol
Mass spectra can be determined on an instrument such as a Dupont 21-492B mass

spectrometer.

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be

done via direct infusion of a solution or through a gas or liquid chromatograph.

Ionization: Ionize the sample molecules. Electron impact (EI) is a common method where a

high-energy electron beam is used to knock an electron from the molecule, forming a

molecular ion.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 6-Methoxy-2-tetralone.
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Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Interpretation & Structure Elucidation

6-Methoxy-2-tetralone

Dissolve in appropriate solvent
(e.g., CDCl3, CH2Cl2)

NMR Spectroscopy
(¹H & ¹³C) FT-IR Spectroscopy Mass Spectrometry

Acquire FID
Process (FT, Phasing)

Acquire Interferogram
Process (FT) Acquire Mass Spectrum

Chemical Shifts
Coupling Constants

Integration

Functional Group
Identification

Molecular Weight
Fragmentation Pattern

Confirm Structure of
6-Methoxy-2-tetralone

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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